molecular formula C₂₇H₄₆O₂ B138104 4alpha-Hydroxy Cholesterol CAS No. 34310-86-6

4alpha-Hydroxy Cholesterol

Cat. No.: B138104
CAS No.: 34310-86-6
M. Wt: 402.7 g/mol
InChI Key: CZDKQKOAHAICSF-FXUNXKNKSA-N
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Description

4alpha-Hydroxy Cholesterol is a derivative of cholesterol, which is a crucial molecule in the body, involved in various biological processes. This compound is part of the oxysterol family, which are oxygenated derivatives of cholesterol. Oxysterols play significant roles in cholesterol homeostasis, lipid metabolism, and cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4alpha-Hydroxy Cholesterol can be synthesized through the hydroxylation of cholesterol. This process typically involves the use of cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the addition of a hydroxyl group to the cholesterol molecule . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH.

Industrial Production Methods: In an industrial setting, the production of this compound may involve biotechnological approaches using microbial transformation. Microorganisms such as fungi and bacteria can be engineered to express the necessary enzymes for the hydroxylation of cholesterol . This method is advantageous due to its high regio- and stereoselectivity, as well as its environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: 4alpha-Hydroxy Cholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxysterols, which have distinct biological activities and functions .

Biological Activity

4α-Hydroxy cholesterol (4α-HC) is an oxysterol, a derivative of cholesterol that has gained attention due to its potential biological activities and implications in various metabolic processes. This article explores the biological activity of 4α-HC, focusing on its role as a ligand for nuclear receptors, its influence on lipid metabolism, and its potential as a biomarker in pharmacokinetics.

4α-HC is synthesized from cholesterol through enzymatic oxidation, primarily by cytochrome P450 enzymes. It is structurally similar to other oxysterols, such as 4β-hydroxy cholesterol (4β-HC), but exhibits distinct biological properties. The compound's chemical structure allows it to interact with various nuclear receptors, particularly the Liver X Receptor (LXR), which plays a crucial role in lipid homeostasis.

Lipid Metabolism Regulation

Research indicates that 4α-HC may act as a ligand for LXR, influencing lipid metabolism pathways. Studies have shown that 4α-HC can modulate the expression of genes involved in lipid synthesis and transport:

  • Activation of LXR : 4α-HC activates LXR, leading to the transcriptional regulation of genes involved in fatty acid synthesis and cholesterol metabolism. This activation can promote lipogenic processes, similar to the effects observed with 4β-HC .
  • Impact on SREBP Pathways : While 4β-HC selectively induces the master lipogenic transcription factor Sterol Regulatory Element Binding Protein 1c (SREBP1c), the specific effects of 4α-HC on SREBP pathways require further investigation. However, it is hypothesized that like other oxysterols, it may influence SREBP activity indirectly through LXR activation.

Potential as a Biomarker

4α-HC has been proposed as an endogenous biomarker for assessing cytochrome P450 3A (CYP3A) activity. Its plasma concentrations can reflect changes in CYP3A activity due to drug interactions:

  • Drug Interaction Studies : Clinical studies have demonstrated that plasma levels of 4α-HC can serve as a surrogate marker for CYP3A activity when evaluating drug pharmacokinetics. For instance, increased levels of 4α-HC were observed in patients treated with strong CYP3A inducers .
  • Comparison with Other Biomarkers : Unlike other markers influenced by dietary or metabolic factors, 4α-HC concentrations remain stable under various conditions, making it a reliable indicator for CYP3A activity assessment.

In Vivo Studies

Recent studies have explored the effects of administering 4α-HC in animal models:

  • Lipid Accumulation : In mouse models, administration of 4α-HC resulted in increased hepatic lipid content and triglyceride accumulation. This effect was linked to enhanced lipogenesis via LXR activation .
  • Cell Culture Experiments : In vitro studies using primary hepatocytes demonstrated that treatment with 4α-HC led to increased lipid droplet formation and triglyceride synthesis, indicating its role as a pro-lipogenic factor .

Summary Table of Biological Activities

Biological Activity Effect Mechanism
LXR ActivationPromotes lipid synthesisDirect binding to LXR
Influence on SREBPPotential modulationIndirect through LXR
CYP3A Activity MarkerReflects drug interaction dynamicsStable plasma concentrations
Lipid Droplet FormationIncreases triglyceride accumulationEnhanced lipogenesis

Properties

IUPAC Name

(3S,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDKQKOAHAICSF-GFYXKKFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha-Hydroxy Cholesterol
Reactant of Route 2
4alpha-Hydroxy Cholesterol
Reactant of Route 3
4alpha-Hydroxy Cholesterol
Reactant of Route 4
4alpha-Hydroxy Cholesterol
Reactant of Route 5
4alpha-Hydroxy Cholesterol
Reactant of Route 6
4alpha-Hydroxy Cholesterol
Customer
Q & A

Q1: How can 4β-Hydroxycholesterol be used to assess drug metabolism?

A1: 4β-Hydroxycholesterol serves as an endogenous biomarker for the activity of CYP3A enzymes [, ]. These enzymes play a crucial role in the metabolism of many drugs. By measuring 4β-Hydroxycholesterol levels, researchers can indirectly assess CYP3A activity, which may offer insights into an individual's capacity to metabolize certain medications.

Q2: Did the study find a relationship between vitamin D levels and 4β-Hydroxycholesterol levels?

A2: Interestingly, the study on vitamin D supplementation found no significant correlation between individual serum levels of 25-hydroxyvitamin D and 4β-Hydroxycholesterol levels []. This suggests that vitamin D levels may not directly influence CYP3A activity, at least within the tested range.

Q3: What factors were found to potentially influence 4β-Hydroxycholesterol levels?

A3: While vitamin D levels showed no correlation, a moderate negative correlation was observed between C-reactive protein (CRP) levels, a marker of inflammation, and 4β-Hydroxycholesterol levels []. This finding supports previous research suggesting that inflammation might suppress the activity of hepatic CYP3A enzymes. This highlights the potential influence of inflammatory states on drug metabolism.

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